Cas no 1261815-93-3 (2-Fluoro-4-(perfluorophenyl)pyridine)
2-Fluoro-4-(perfluorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-(perfluorophenyl)pyridine
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- Inchi: 1S/C11H3F6N/c12-5-3-4(1-2-18-5)6-7(13)9(15)11(17)10(16)8(6)14/h1-3H
- InChI Key: QVBBPTHOWGBGCE-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C1C=CN=C(C=1)F)F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 275
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9
2-Fluoro-4-(perfluorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023026590-250mg |
2-Fluoro-4-(perfluorophenyl)pyridine |
1261815-93-3 | 97% | 250mg |
$734.40 | 2022-03-01 | |
| Alichem | A023026590-500mg |
2-Fluoro-4-(perfluorophenyl)pyridine |
1261815-93-3 | 97% | 500mg |
$970.20 | 2022-03-01 | |
| Alichem | A023026590-1g |
2-Fluoro-4-(perfluorophenyl)pyridine |
1261815-93-3 | 97% | 1g |
$1,612.80 | 2022-03-01 |
2-Fluoro-4-(perfluorophenyl)pyridine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-Fluoro-4-(perfluorophenyl)pyridine
Introduction to 2-Fluoro-4-(perfluorophenyl)pyridine (CAS No. 1261815-93-3)
2-Fluoro-4-(perfluorophenyl)pyridine (CAS No. 1261815-93-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its fluorinated aromatic structure, exhibits a range of properties that make it an attractive candidate for various applications, including pharmaceutical development and advanced materials research.
The molecular structure of 2-Fluoro-4-(perfluorophenyl)pyridine consists of a pyridine ring substituted with a fluorine atom at the 2-position and a perfluorophenyl group at the 4-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The perfluorophenyl group, in particular, is known for its hydrophobic and lipophilic characteristics, making it valuable in the design of compounds with specific solubility and permeability profiles.
In the realm of medicinal chemistry, 2-Fluoro-4-(perfluorophenyl)pyridine has been explored as a building block for the synthesis of novel drug candidates. Recent studies have highlighted its potential in the development of small molecules targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis and evaluation of a series of pyridine derivatives, including 2-Fluoro-4-(perfluorophenyl)pyridine, as potent inhibitors of a key enzyme involved in cancer progression. The results demonstrated that these compounds exhibited high selectivity and efficacy in inhibiting the target enzyme, suggesting their potential as lead compounds for further drug development.
Beyond its applications in drug discovery, 2-Fluoro-4-(perfluorophenyl)pyridine has also found utility in materials science. The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research published in Advanced Materials in 2021 investigated the use of 2-Fluoro-4-(perfluorophenyl)pyridine-based materials in OLEDs, demonstrating improved device performance due to enhanced charge transport properties. These findings underscore the versatility of this compound and its potential to contribute to the advancement of next-generation electronic devices.
The synthesis of 2-Fluoro-4-(perfluorophenyl)pyridine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the coupling of a fluorinated pyridine intermediate with a perfluorophenyl boronic acid or triflate using palladium-catalyzed cross-coupling reactions. Advances in catalytic methods have significantly improved the efficiency and scalability of these synthetic processes, making it more feasible to produce this compound on a larger scale for industrial applications.
In terms of safety and handling, it is important to note that while 2-Fluoro-4-(perfluorophenyl)pyridine is not classified as a hazardous material under current regulations, proper precautions should still be taken during its handling and storage. This includes using appropriate personal protective equipment (PPE) and ensuring that it is stored in a well-ventilated area away from incompatible substances.
In conclusion, 2-Fluoro-4-(perfluorophenyl)pyridine (CAS No. 1261815-93-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure and properties make it an attractive candidate for both pharmaceutical development and advanced materials research. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in driving innovation and progress in these fields.
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